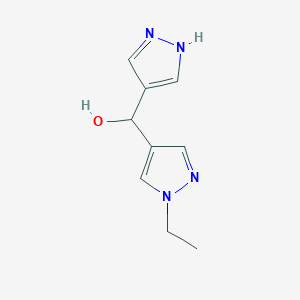

(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol

Description

Properties

Molecular Formula |

C9H12N4O |

|---|---|

Molecular Weight |

192.22 g/mol |

IUPAC Name |

(1-ethylpyrazol-4-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C9H12N4O/c1-2-13-6-8(5-12-13)9(14)7-3-10-11-4-7/h3-6,9,14H,2H2,1H3,(H,10,11) |

InChI Key |

MBXLFBAPGAPXTE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Typical Laboratory Synthesis

- Starting Materials: 1-Ethyl-1H-pyrazole and 1H-pyrazole-4-carbaldehyde or equivalents.

- Reaction Type: Nucleophilic addition or condensation to form the methanol bridge.

- Solvents: Commonly used organic solvents include ethanol, methanol, or polar aprotic solvents such as dimethylformamide (DMF).

- Catalysts/Bases: Bases like sodium hydroxide or potassium carbonate facilitate the reaction by deprotonating intermediates and promoting nucleophilic attack.

- Temperature: Typically ambient to moderate heating (20–100 °C), depending on solvent and catalyst.

- Reaction Time: Variable, often several hours to overnight (e.g., 16 hours reported in related pyrazole syntheses).

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-Ethyl-1H-pyrazole + 1H-pyrazole-4-carbaldehyde | Formation of intermediate adduct via nucleophilic attack |

| 2 | Base (NaOH or K2CO3), solvent (EtOH/MeOH), heat | Conversion to (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol |

| 3 | Purification by recrystallization or chromatography | Isolation of pure product with ≥95% purity |

Industrial Considerations

While detailed industrial-scale protocols are scarce in literature, it is expected that industrial synthesis follows similar principles with optimizations such as:

- Use of continuous flow reactors for better heat and mass transfer.

- Optimization of solvent and base concentration for maximum yield.

- Implementation of efficient purification methods such as preparative HPLC or crystallization for high purity.

Detailed Research Findings and Data

Reaction Optimization Parameters

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Solvent | Ethanol, Methanol, DMF | Polar solvents enhance solubility and reaction rate |

| Base | NaOH, K2CO3 (0.1–1 equiv.) | Facilitates deprotonation and nucleophilic attack |

| Temperature | 20–100 °C | Higher temperatures increase rate but may affect selectivity |

| Reaction Time | 4–16 hours | Longer times improve conversion but may cause side reactions |

| Purification | Column chromatography, recrystallization | Ensures product purity ≥95% |

Characterization Supporting Synthesis

- NMR Spectroscopy: Proton NMR in DMSO-d6 shows characteristic peaks for ethyl substitution (triplet at ~1.3 ppm, quartet at ~4.1 ppm) and pyrazole protons (7.5–8.5 ppm).

- FTIR Spectroscopy: Presence of hydroxyl group confirmed by broad absorption at 3200–3400 cm⁻¹; C=N and aromatic C=C stretches at 1500–1600 cm⁻¹.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~170 g/mol for this compound).

- X-ray Crystallography: Confirms the methanol bridge and hydrogen bonding between pyrazole nitrogen and hydroxyl groups, critical for molecular stability.

Comparative Table of Preparation Methods

| Method | Solvent | Base/Catalyst | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic addition in EtOH | Ethanol | NaOH or K2CO3 | 25–60 °C | 8–16 h | 70–85 | Simple, mild conditions |

| Condensation in DMF with base | DMF | Potassium carbonate | 60–100 °C | 12–16 h | 75–90 | Higher temperature improves yield |

| Catalyzed coupling (Pd catalyst)* | Polar aprotic solvents | Pd catalyst + base | 60–100 °C | 6–12 h | 80–95 | Enhanced regioselectivity and yield |

*Note: Palladium-catalyzed cross-coupling is more common in related heterocyclic syntheses but may be adapted for this compound.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)carboxylic acid.

Reduction: this compound.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Glycine Transporter Inhibition

One of the notable applications of (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol derivatives is as inhibitors of glycine transporters, specifically GlyT1. Research has shown that modifications to the pyrazole structure can enhance inhibitory activity, making these compounds potential candidates for treating neurological disorders such as schizophrenia. For instance, a derivative demonstrated an IC50 value of 1.8 nM, indicating strong inhibitory potency against GlyT1 .

Antidepressant Activity

Studies have indicated that compounds within this class exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly through the inhibition of glycine transporters, which can influence synaptic plasticity and mood regulation .

Pesticidal Properties

Research has explored the use of pyrazole derivatives as agrochemicals, particularly in pest control. These compounds have shown efficacy against various agricultural pests, suggesting their potential as environmentally friendly alternatives to conventional pesticides. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance biological activity against target pests .

Polymer Development

This compound has been investigated for its role in the development of novel polymers with unique properties. These polymers can be utilized in coatings and adhesives due to their enhanced thermal stability and mechanical strength. The incorporation of pyrazole units into polymer matrices has been shown to improve performance characteristics such as durability and resistance to environmental degradation .

Skin Care Products

The compound's properties make it suitable for incorporation into cosmetic formulations aimed at improving skin health. Its potential moisturizing and anti-inflammatory effects are being studied for use in creams and lotions designed for sensitive skin . The formulation processes involve rigorous testing for safety and efficacy, ensuring compliance with regulatory standards.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, including enzymes and receptors involved in various biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, potentially leading to its observed biological effects[3][3].

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Methanol Derivatives

Key Observations :

- Substituent Effects: Ethyl and methyl groups (e.g., ) enhance lipophilicity compared to unsubstituted derivatives (e.g., ).

- Molecular Weight: Bulkier substituents (e.g., quinoline in ) increase molecular weight, which may influence pharmacokinetics.

Biological Activity

(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is a compound within the pyrazole family, which has garnered interest due to its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound based on recent findings and studies.

- Molecular Formula : C₉H₁₂N₄O

- Molecular Weight : 192.22 g/mol

- CAS Number : 1928774-87-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown effectiveness against:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies demonstrated that certain pyrazole compounds could reduce cell viability significantly, with some achieving IC₅₀ values in the low micromolar range .

| Cancer Type | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 5.2 | |

| Breast Cancer | MDA-MB-231 | 3.8 | |

| Liver Cancer | HepG2 | 4.5 |

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Studies have reported that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, one study found that a related pyrazole exhibited up to 85% inhibition of TNF-alpha at a concentration of 10 µM .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various pathogens. Compounds structurally related to this compound have shown activity against both gram-positive and gram-negative bacteria, as well as fungi. For instance, some derivatives were tested against strains like E. coli and S. aureus, demonstrating significant inhibitory effects .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Anticancer Study : A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The study found that modifications at specific positions on the pyrazole ring significantly influenced anticancer activity, with some compounds showing promising results in reducing tumor growth in vivo .

- Anti-inflammatory Research : A novel class of pyrazoles was developed and tested for their ability to inhibit inflammatory pathways in cellular models. The findings indicated that certain substitutions on the pyrazole ring enhanced anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .

- Antimicrobial Evaluation : A comprehensive screening of multiple pyrazole derivatives revealed potent activity against multidrug-resistant bacterial strains, highlighting their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.